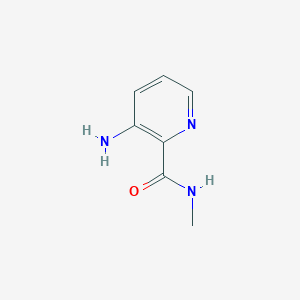

3-Amino-N-methylpicolinamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9N3O |

|---|---|

Molecular Weight |

151.17 g/mol |

IUPAC Name |

3-amino-N-methylpyridine-2-carboxamide |

InChI |

InChI=1S/C7H9N3O/c1-9-7(11)6-5(8)3-2-4-10-6/h2-4H,8H2,1H3,(H,9,11) |

InChI Key |

ACQSXOWTAAETIH-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=C(C=CC=N1)N |

Origin of Product |

United States |

Foundational & Exploratory

3-Amino-N-methylpicolinamide: Chemical Properties, Synthesis, and Applications in Kinase Inhibitor Development

Executive Summary

In the landscape of modern medicinal chemistry, small-molecule heterocyclic scaffolds are the cornerstone of targeted therapeutics. 3-Amino-N-methylpicolinamide (CAS: 99368-19-1) has emerged as a highly privileged building block, particularly in the development of kinase inhibitors[1]. As a Senior Application Scientist, I have observed that the unique ortho-relationship between its primary amine and N-methyl carboxamide groups provides an ideal geometry for bidentate hydrogen bonding within the ATP-binding hinge region of kinases. This technical guide provides an in-depth analysis of its physicochemical properties, validated synthetic workflows, and its critical application in the synthesis of Focal Adhesion Kinase (FAK) inhibitors[2].

Physicochemical Properties & Structural Analysis

Understanding the baseline quantitative properties of this compound is essential for downstream reaction optimization and formulation. The table below summarizes its core chemical data[1].

| Parameter | Specification |

| Chemical Name | This compound |

| IUPAC Nomenclature | 3-Amino-N-methylpyridine-2-carboxamide |

| CAS Registry Number | 99368-19-1 |

| Molecular Formula | C₇H₉N₃O |

| Molecular Weight | 151.17 g/mol |

| Physical State | Solid (typically crystalline powder) |

| Hydrogen Bond Donors | 2 (Primary amine, secondary amide) |

| Hydrogen Bond Acceptors | 3 (Pyridine nitrogen, amide carbonyl, amine) |

Structural Significance in Drug Design

The topology of the pyridine ring is not merely a structural backbone; it is an active participant in target binding. The C3-amino group acts as a potent hydrogen bond donor, while the C2-carboxamide carbonyl and the pyridine nitrogen act as acceptors. This specific spatial arrangement allows the molecule to rigidly anchor itself into the narrow ATP-binding pockets of kinases, displacing water molecules and maximizing enthalpic gains during target engagement.

Synthetic Methodology & Workflows

The most robust and scalable route to synthesize this compound begins with the commercially available 3-nitropicolinic acid. The workflow involves a two-step sequence: an amidation followed by a catalytic hydrogenation.

Fig 1: Synthetic workflow from 3-nitropicolinic acid to FAK inhibitor API.

Protocol 1: Amidation of 3-Nitropicolinic Acid

Objective: Synthesize N-methyl-3-nitropicolinamide[3]. Causality & Design: We utilize EDC·HCl and HOBt (or HATU) rather than converting the acid to an acid chloride. Acid chlorides of electron-deficient pyridines can be highly unstable and prone to side reactions. The use of a mild coupling agent at room temperature preserves the integrity of the nitro group. DIPEA is selected as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid without competing with the methylamine nucleophile.

Step-by-Step Procedure:

-

Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 3-nitropicolinic acid (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

-

Activation: Add DIPEA (3.0 eq) followed by EDC·HCl (1.3 eq) and HOBt (1.3 eq). Stir the mixture for 15 minutes at 25 °C to allow the formation of the active HOBt-ester.

-

Nucleophilic Attack: Dropwise, introduce methylamine (2.0 M solution in THF, 1.5 eq). The slow addition prevents exothermic spikes that could lead to degradation.

-

Monitoring: Stir the reaction at 25 °C for 12–16 hours. Validate reaction completion via LC-MS (look for the disappearance of the starting material mass and the appearance of the M+H peak for the product).

-

Workup: Quench the reaction with ice-cold water. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with 5% LiCl (to remove residual DMF) and brine.

-

Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (20%–80% EtOAc/Hexanes) to yield N-methyl-3-nitropicolinamide[2].

Protocol 2: Catalytic Hydrogenation

Objective: Reduce the nitro group to yield this compound[2]. Causality & Design: Palladium on carbon (Pd/C) under a hydrogen atmosphere is highly chemoselective for reducing aromatic nitro groups to primary amines without cleaving the amide bond or saturating the pyridine ring. Methanol is chosen as the solvent because it readily dissolves the nitro intermediate and facilitates excellent mass transfer of hydrogen gas.

Step-by-Step Procedure:

-

Dissolution: Dissolve N-methyl-3-nitropicolinamide (1.0 eq) in HPLC-grade methanol (0.1 M).

-

Catalyst Addition (Critical Safety Step): Purge the flask with argon for 5 minutes. Carefully add 10% Pd/C (15 wt% relative to the substrate) under a continuous argon sweep. Note: Dry Pd/C is highly pyrophoric in the presence of methanol vapors; the argon blanket is a mandatory safety control to prevent autoignition.

-

Hydrogenation: Evacuate the flask under mild vacuum and backfill with hydrogen gas using a double-layered balloon. Repeat this purge cycle three times to ensure a pure H₂ atmosphere.

-

Reaction: Stir vigorously at room temperature for 12 hours.

-

Filtration: Flush the system with argon to displace residual hydrogen. Filter the black suspension through a tightly packed Celite pad to remove the palladium catalyst. Wash the pad thoroughly with excess methanol.

-

Recovery: Evaporate the filtrate under reduced pressure to obtain this compound in near-quantitative yield.

Application: Focal Adhesion Kinase (FAK) Inhibitor Development

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in integrin-mediated signal transduction. Overexpression of FAK is heavily implicated in tumor cell migration, proliferation, and survival, making it a prime target for oncology therapeutics[2].

Fig 2: FAK signaling pathway and targeted inhibition mechanism.

This compound is frequently reacted with complex aryl halides to form 2,4-diaminopyridine derivatives, which act as potent FAK inhibitors[2].

Protocol 3: Buchwald-Hartwig Cross-Coupling for FAK Inhibitors

Objective: Couple this compound with an aryl halide (e.g., 2-chloro-4-iodo-5-(trifluoromethyl)pyridine)[2]. Causality & Design: Coupling a primary heteroarylamine with an aryl halide is notoriously difficult due to competing β-hydride elimination and catalyst poisoning. We utilize Pd₂(dba)₃ as the Pd(0) source paired with Xantphos. The wide bite angle of Xantphos (111°) is mechanistically critical: it enforces a specific geometry at the palladium center that drastically accelerates the rate-limiting reductive elimination step. Cs₂CO₃ is chosen as a mild, bulky base that neutralizes the HX byproduct without hydrolyzing the carboxamide. 1,4-Dioxane allows the reaction to reach the necessary activation energy (90 °C) while maintaining reagent solubility.

Step-by-Step Procedure:

-

Reagent Loading: In an oven-dried Schlenk tube, combine the aryl halide (1.0 eq), this compound (1.2 eq), Pd₂(dba)₃ (0.1 eq), Xantphos (0.3 eq), and Cs₂CO₃ (2.0 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane to achieve a 0.1 M concentration.

-

Degassing (Self-Validating Step): Degas the heterogeneous mixture via three consecutive freeze-pump-thaw cycles. Failure to remove dissolved oxygen will rapidly oxidize the Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle. Backfill with argon.

-

Heating: Seal the Schlenk tube and submerge it in a pre-heated oil bath at 90 °C. Stir vigorously for 16 hours.

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the inorganic salts and precipitated palladium black.

-

Purification: Concentrate the filtrate and purify the crude residue via flash column chromatography (using a gradient of 20%–80% EtOAc/Hexanes) to isolate the final FAK inhibitor API.

References

- Title: US8501763B2 - Inhibitors of focal adhesion kinase Source: Google Patents URL

-

Title: Advancing the antituberculosis activity of nitropicolinic acids and amides Source: OUR Archive - University of Otago URL: [Link]

Sources

Introduction: The Versatility of the Picolinic Acid Scaffold

An In-depth Technical Guide to 3-Aminopicolinic Acid Methylamide Derivatives for Researchers, Scientists, and Drug Development Professionals

3-Aminopicolinic acid, a pyridine-based amino acid, serves as a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic and structural properties, conferred by the pyridine ring and the adjacent amino and carboxylic acid functionalities, make it a versatile building block for synthesizing a diverse array of compounds with significant biological activities.[1] This guide focuses specifically on the methylamide derivatives of 3-aminopicolinic acid, exploring their synthesis, pharmacological properties, and the underlying structure-activity relationships that govern their function. These derivatives have emerged as a compound class of interest, particularly for their potential to modulate key physiological pathways, offering promising avenues for the development of novel therapeutics for neurological disorders, infectious diseases, and beyond.[1][2]

PART 1: Synthesis and Chemical Characterization

The synthesis of 3-aminopicolinic acid methylamide derivatives is a multi-step process that begins with the formation of the picolinic acid core, followed by the introduction of the amino group, and finally, the coupling with methylamine to form the desired amide.

Synthesis of the 3-Aminopicolinic Acid Precursor

Several synthetic routes to aminopicolinic acids have been reported. A common approach involves the nitration of a picolinic acid N-oxide, followed by the reduction of the nitro group to an amine.[3] Alternatively, methods like the Hofmann rearrangement of nicotinamide can be employed to yield 3-aminopyridine, which can then be carboxylated.[4]

Amidation to Form Methylamide Derivatives

The crucial step in synthesizing the title compounds is the formation of the amide bond between the carboxylic acid of the 3-aminopicolinic acid backbone and methylamine. This is typically achieved using standard peptide coupling reagents or by converting the carboxylic acid to a more reactive species, such as an acid chloride.

A general and reliable method involves the in-situ formation of the acid chloride using thionyl chloride (SOCl₂), followed by the addition of methylamine.[5] This approach is efficient and generally provides good yields of the desired picolinamide.

Detailed Experimental Protocol: General Synthesis of a 3-Aminopicolinic Acid Methylamide Derivative

The following protocol is a generalized procedure based on established methods for picolinamide synthesis.[5]

Step 1: Activation of 3-Aminopicolinic Acid

-

To a round-bottom flask under an inert atmosphere (e.g., argon), add 3-aminopicolinic acid (1 equivalent).

-

Add thionyl chloride (SOCl₂) (2-3 equivalents) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Remove the excess thionyl chloride under reduced pressure to yield the crude 3-aminopicolinoyl chloride.

Step 2: Coupling with Methylamine

-

Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) and cool to 0°C.

-

In a separate flask, prepare a solution of methylamine (2-3 equivalents) and a non-nucleophilic base such as triethylamine (2-3 equivalents) in DCM.

-

Add the methylamine solution dropwise to the acid chloride solution at 0°C with vigorous stirring.

-

Allow the reaction to stir at room temperature for 12-16 hours.

Step 3: Work-up and Purification

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure 3-aminopicolinic acid methylamide derivative.

PART 2: Pharmacological Significance and Mechanism of Action

While the literature on 3-aminopicolinic acid methylamide derivatives is specific, the broader class of picolinamides has been extensively studied, revealing a range of biological activities. These insights provide a strong foundation for understanding the potential therapeutic applications of the methylamide analogs.

Modulation of Potassium Channels

A significant body of research points to aminopyridine derivatives as modulators of potassium channels.[6][7] These channels are transmembrane proteins that play a critical role in regulating cellular excitability, particularly in neurons.[6][8] By controlling the flow of potassium ions across the cell membrane, they help establish the resting membrane potential and shape the action potential.

Derivatives of 4-aminopyridine are known to block voltage-gated potassium (Kv) channels.[7] This blockade reduces the efflux of potassium ions during repolarization, leading to a prolongation of the action potential and enhanced neurotransmitter release. It is plausible that 3-aminopicolinic acid methylamide derivatives share this ability to modulate potassium channels, which could underpin their potential efficacy in treating neurological conditions characterized by impaired neuronal signaling.

Potential as Anticonvulsant and Neuroprotective Agents

The ability to modulate neuronal excitability through potassium channel blockade suggests that 3-aminopicolinic acid methylamide derivatives could be effective anticonvulsants. By prolonging the action potential and enhancing inhibitory neurotransmission, these compounds may help to quell the aberrant, synchronized firing of neurons that characterizes seizures. Novel amino-nicotinamide derivatives have been investigated as modulators of KCNQ2/3 potassium channels for the treatment of pain and epilepsy.[9]

Antimicrobial and Anticancer Activities

The picolinamide scaffold has also shown promise as a platform for developing novel antimicrobial agents.[2] Studies on various picolinamide analogs have demonstrated potent and selective activity against clinically relevant bacteria, including Clostridioides difficile.[2] The mechanism of action in these cases may be distinct from ion channel modulation and could involve the inhibition of essential bacterial enzymes.

Furthermore, derivatives of 3-aminoisoquinolinone, a structurally related scaffold, have been evaluated as potential anticancer agents, showing activity against a range of human cancer cell lines.[10] This suggests that 3-aminopicolinic acid methylamide derivatives may also warrant investigation for their antiproliferative effects.

PART 3: Structure-Activity Relationships (SAR)

The biological activity of 3-aminopicolinic acid methylamide derivatives is highly dependent on their chemical structure. By systematically modifying different parts of the molecule, researchers can optimize potency, selectivity, and pharmacokinetic properties.

| Position of Substitution | Type of Substituent | Effect on Activity | Rationale / Example |

| Pyridine Ring | Electron-withdrawing groups (e.g., -Cl, -CF₃) | Often increases potency.[2] | Enhances binding affinity to the target protein through favorable electronic interactions. |

| Electron-donating groups (e.g., -OCH₃) | Variable; can improve selectivity or metabolic stability.[11] | May alter the electronic distribution of the ring, influencing target recognition or susceptibility to metabolism. | |

| Amine (Position 3) | Acylation or further substitution | Can modulate activity and selectivity. | The free amine may be crucial for hydrogen bonding with the target; modification can fine-tune this interaction. |

| Methylamide | N-substitution (e.g., replacing methyl with larger alkyl or aryl groups) | Significantly impacts potency and selectivity.[12] | The amide substituent often occupies a key binding pocket; its size, shape, and electronics are critical for optimal fit. |

PART 4: Protocols for Biological Evaluation

To characterize the pharmacological profile of novel 3-aminopicolinic acid methylamide derivatives, a series of in vitro and in vivo assays are essential.

In Vitro Biological Evaluation

Protocol: Electrophysiological Recording (Patch-Clamp)

-

Cell Culture: Culture a suitable cell line expressing the target potassium channel (e.g., HEK-293 cells transfected with Kv1.3).

-

Patch-Clamp Recording: Use the whole-cell patch-clamp technique to record potassium currents.

-

Compound Application: Perfuse the cells with a solution containing the test compound at various concentrations.

-

Data Analysis: Measure the effect of the compound on the current amplitude and kinetics to determine the IC₅₀ (the concentration that inhibits 50% of the current).

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Bacterial Culture: Grow the target bacterial strain (e.g., S. aureus) to the mid-logarithmic phase.

-

Serial Dilution: Prepare serial dilutions of the test compound in a 96-well plate containing growth medium.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.[13]

Conclusion and Future Directions

3-Aminopicolinic acid methylamide derivatives represent a promising class of compounds with the potential for development into novel therapeutics. Their synthesis is accessible through established chemical methods, and their core structure is amenable to extensive modification, allowing for the fine-tuning of their pharmacological properties. The likely mechanism of action, through the modulation of potassium channels, positions them as strong candidates for the treatment of neurological disorders such as epilepsy. Furthermore, the demonstrated antimicrobial and potential anticancer activities of related scaffolds suggest that the therapeutic applications of this compound class may be even broader.

Future research should focus on synthesizing a diverse library of these derivatives and screening them against a wide range of biological targets. Detailed structure-activity relationship studies, guided by computational modeling and molecular docking, will be crucial for optimizing lead compounds. Promising candidates should then be advanced into preclinical in vivo models to evaluate their efficacy, safety, and pharmacokinetic profiles, with the ultimate goal of identifying new drug candidates for human clinical trials.

References

- Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. David Publishing.

- Kucerova, M., et al. (2022). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI.

- Chem-Impex. (n.d.). 3-Aminopicolinic acid. Chem-Impex.

- Google Patents. (n.d.). US10633341B2 - Picolinic acid derivatives and their use as intermediates.

- PMC. (n.d.). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. PMC.

- Bawa, R. A., & Beatty, A. (2012). Synthesis of some aminopicolinic acids. University of Missouri - St. Louis Profiles.

- PMC. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC.

- Allen, C. F. H., & Wolf, C. N. (n.d.). 3-Aminopyridine. Organic Syntheses Procedure.

- Potikha, L. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents.

- Santa Cruz Biotechnology. (n.d.).

- Zhang, Y., et al. (2018). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. PubMed.

- Rosse, G. (2013). Novel Amino-Nicotinamide Derivatives as Modulators of KCNQ2/3 Potassium Channels. ACS Medicinal Chemistry Letters.

- Brown, M. R., et al. (n.d.). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. PMC.

- Chlebda, M., et al. (2023).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. davidpublisher.com [davidpublisher.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potassium Channel Modulators | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Novel Amino-Nicotinamide Derivatives as Modulators of KCNQ2/3 Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]

- 12. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

3-Amino-N-methylpicolinamide IUPAC name and synonyms

An In-depth Technical Guide to 3-Amino-N-methylpicolinamide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted aminopyridine derivative of significant interest in medicinal chemistry and drug discovery. While publicly available experimental data for this specific molecule is limited, this document synthesizes information from closely related analogs and established chemical principles to offer a detailed profile. The guide covers the compound's nomenclature, including its IUPAC name and synonyms, and presents a plausible, detailed protocol for its synthesis. Furthermore, it delves into the predicted physicochemical and spectroscopic properties, supported by data from analogous structures. Potential biological activities and applications are discussed, drawing parallels with structurally similar compounds that have shown promise as therapeutic agents. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel small molecules.

Chemical Identity and Nomenclature

The foundational step in understanding any chemical entity is to establish its precise identity through standardized nomenclature.

1.1. IUPAC Name

The systematic name for the compound of interest, as determined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, is 3-Amino-N-methylpyridine-2-carboxamide .

1.2. Synonyms

For ease of reference in literature and databases, several synonyms are commonly used:

-

This compound

-

3-Aminopicolinic acid N-methylamide

1.3. Chemical Structure

The chemical structure consists of a pyridine ring with an amino group at the 3-position and an N-methylcarboxamide group at the 2-position.

Caption: Chemical structure of 3-Amino-N-methylpyridine-2-carboxamide.

Table 1: Physicochemical Properties (Predicted)

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃O | (Calculated) |

| Molecular Weight | 151.17 g/mol | [1] |

| XLogP3 | 0.3 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area | 82 Ų | [1] |

Proposed Synthesis Protocol

2.1. Overall Reaction Scheme

Caption: Proposed two-step synthesis of 3-Amino-N-methylpyridine-2-carboxamide.

2.2. Step-by-Step Methodology

Step 1: Formation of 3-Aminopicolinoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-aminopicolinic acid (1.0 eq).

-

Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq) dropwise at 0 °C.

-

After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

After completion, remove the excess thionyl chloride under reduced pressure to yield the crude 3-aminopicolinoyl chloride, which is typically used in the next step without further purification.

Causality: Thionyl chloride is a standard and effective reagent for converting carboxylic acids to their corresponding acid chlorides.[2] The acid chloride is a highly reactive intermediate that is susceptible to nucleophilic attack by an amine in the subsequent step.

Step 2: Amide Formation

-

Dissolve the crude 3-aminopicolinoyl chloride in a suitable anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) in a separate flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate vessel, prepare a solution of methylamine (CH₃NH₂) (2.0-2.5 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-2.5 eq) in the same solvent.

-

Add the methylamine solution dropwise to the cooled acid chloride solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final product, 3-Amino-N-methylpyridine-2-carboxamide.

Causality: The nucleophilic nitrogen of methylamine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the amide bond. The base is required to neutralize the HCl generated during the reaction.[2]

Spectroscopic Characterization (Predicted)

Definitive spectral data for 3-Amino-N-methylpyridine-2-carboxamide is not available in the public domain. However, based on the known spectral properties of its constituent functional groups and data from closely related analogs, a predicted spectral profile can be constructed.

3.1. ¹H NMR Spectroscopy (Predicted)

Solvent: CDCl₃ or DMSO-d₆

-

δ ~7.8-8.2 ppm (dd, 1H): Pyridine ring proton adjacent to the nitrogen (H6).

-

δ ~7.2-7.5 ppm (dd, 1H): Pyridine ring proton (H4).

-

δ ~6.8-7.1 ppm (dd, 1H): Pyridine ring proton (H5).

-

δ ~5.0-6.0 ppm (br s, 2H): Amino (-NH₂) protons. The chemical shift and peak shape can be highly variable depending on solvent and concentration.

-

δ ~2.8-3.0 ppm (d, 3H): N-methyl (-NHCH₃ ) protons, showing a doublet due to coupling with the adjacent NH proton.

-

δ ~8.0-8.5 ppm (q, 1H): Amide (-NH CH₃) proton, showing a quartet due to coupling with the methyl protons.

3.2. ¹³C NMR Spectroscopy (Predicted)

Solvent: CDCl₃ or DMSO-d₆

-

δ ~165-170 ppm: Amide carbonyl carbon (C =O).

-

δ ~150-155 ppm: Pyridine ring carbon attached to the amide group (C2).

-

δ ~145-150 ppm: Pyridine ring carbon attached to the amino group (C3).

-

δ ~135-140 ppm: Pyridine ring carbon (C6).

-

δ ~120-125 ppm: Pyridine ring carbon (C4).

-

δ ~115-120 ppm: Pyridine ring carbon (C5).

-

δ ~26-28 ppm: N-methyl carbon (-NC H₃).

3.3. Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretch (asymmetric and symmetric) | Primary amine (-NH₂) |

| 3350-3150 | N-H stretch | Secondary amide (-NH-) |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2950-2850 | C-H stretch | Methyl C-H |

| 1680-1640 | C=O stretch (Amide I) | Amide carbonyl |

| 1600-1550 | N-H bend | Primary amine (-NH₂) |

| 1550-1500 | N-H bend (Amide II) | Secondary amide (-NH-) |

| 1600-1450 | C=C and C=N stretch | Pyridine ring |

The IR spectrum of a primary amine typically shows two N-H stretching bands, while a secondary amide shows a single N-H stretching band.[3] The carbonyl stretch of the amide is expected to be a strong absorption.

3.4. Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): m/z = 151.

-

Major Fragmentation Pathways:

-

Loss of the methyl group: [M - 15]⁺, m/z = 136.

-

Loss of the N-methylamino group: [M - 30]⁺, m/z = 121.

-

Loss of the entire N-methylcarboxamide side chain: [M - 58]⁺, m/z = 93.

-

Potential Biological Activity and Applications

The aminopicolinamide scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. While the specific activity of this compound has not been reported, its structural features suggest potential applications in several therapeutic areas.

4.1. Kinase Inhibition

Derivatives of 3-aminopyrazine-2-carboxamide, which are structurally very similar to 3-aminopicolinamides, have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[4][5] FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival. Dysregulation of FGFR signaling is implicated in various cancers.

Caption: A potential mechanism of action for this compound as an FGFR inhibitor.

4.2. Antimicrobial and Other Activities

Aminopyridine derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and neuropharmacological effects.[6][7][8] The presence of the amino and amide functionalities in this compound makes it a candidate for screening against various microbial pathogens and for evaluation in other therapeutic assays.

Safety and Handling

No specific safety data sheet (SDS) is available for 3-Amino-N-methylpyridine-2-carboxamide. However, based on the hazard profiles of structurally related aminopyridines, the following precautions are recommended.[9]

5.1. Hazard Classification (Predicted)

-

Acute Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Eye Damage/Irritation: May cause serious eye irritation.

5.2. Recommended Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a molecule with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. While direct experimental data is currently sparse, this technical guide provides a solid foundation for researchers by presenting a plausible synthetic route, predicted spectroscopic and physicochemical properties, and a discussion of potential biological applications based on well-understood chemical principles and data from closely related compounds. It is our hope that this guide will stimulate further research into this promising chemical entity.

References

Sources

- 1. 3-Amino-5-methylpyridine-2-carboxamide | C7H9N3O | CID 53395566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. tcichemicals.com [tcichemicals.com]

- 5. chemscene.com [chemscene.com]

- 6. Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuropharmacology of amide derivatives of P-GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Amino-4-aminoximidofurazan derivatives: small molecules possessing antimicrobial and antibiofilm activity against Staphylococcus aureus and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

The 3-Amino-N-Methylpicolinamide Scaffold: A Privileged Motif in Kinase Inhibitor Design

[1][2]

Executive Summary

The This compound scaffold (CAS: 99368-19-1 ) represents a high-value pharmacophore in modern medicinal chemistry, primarily utilized in the development of Type I and Type II kinase inhibitors .[1][2] Unlike simple pyridine derivatives, this specific substitution pattern—featuring an amino group at the C3 position adjacent to an N-methylcarboxamide at C2—creates a unique intramolecular hydrogen-bonding network.[1][2] This "conformational lock" pre-organizes the molecule for optimal binding within the ATP-binding pocket of enzymes such as Focal Adhesion Kinase (FAK) , PIM kinases , and Receptor Tyrosine Kinases (RTKs) .

This guide provides a comprehensive analysis of the scaffold’s chemical biology, therapeutic applications, and validated experimental protocols for its synthesis and incorporation into bioactive molecules.

Chemical Biology & Structural Properties[3][4][5][6]

The "Pseudo-Ring" Conformation

The biological potency of the this compound scaffold stems from its ability to mimic fused ring systems.[1][2]

-

Intramolecular H-Bonding: The C3-amino proton acts as a hydrogen bond donor to the C2-carbonyl oxygen.[1][2] This interaction locks the amide bond and the pyridine ring into a coplanar conformation.[3]

-

Entropy Reduction: By restricting bond rotation, the scaffold reduces the entropic penalty upon binding to the protein target.[3]

-

Hinge Binding: The pyridine nitrogen and the C3-amino group often serve as a bidentate acceptor-donor motif, interacting with the "hinge region" backbone residues (e.g., Valine, Alanine) of kinase domains.

Physicochemical Profile

| Property | Value | Significance in Drug Design |

| Molecular Weight | 151.17 g/mol | Ideal fragment size (Rule of 3 compliant).[1][2] |

| H-Bond Donors | 2 (Amide NH, Amine NH2) | Critical for hinge interaction. |

| H-Bond Acceptors | 3 (Pyridine N, Amide O, Amine N) | Facilitates water-mediated bridges.[1][2] |

| LogP | ~0.2 - 0.5 | High water solubility; favorable for oral bioavailability.[1][2][3] |

| pKa (Pyridine N) | ~3.0 - 4.0 | Reduced basicity due to electron-withdrawing amide, reducing non-specific binding.[1][2] |

Therapeutic Targets & Mechanisms of Action[4][6][7]

Focal Adhesion Kinase (FAK) Inhibition

The scaffold is a validated core for FAK inhibitors, which are critical in preventing cancer metastasis and cell migration.

-

Mechanism: Derivatives of this compound bind to the ATP-binding site of FAK.[1][2] The scaffold orients the "tail" of the inhibitor into the hydrophobic back pocket, blocking ATP access.[3]

-

Key Compound: VS-4718 (Analogous Core) and related sulfonyl-stabilized pyrimidines utilize this pyridine-carboxamide motif to achieve nanomolar potency (IC50 < 10 nM).[1][2]

Dual Kinase/Angiogenesis Inhibition

Derivatives coupled with aminopyrimidines or ureas have demonstrated broad-spectrum activity against:

Experimental Protocols

Synthesis of this compound Scaffold

Objective: To synthesize the core scaffold from commercially available 3-aminopicolinic acid.[1][2]

Reagents:

-

Methylamine hydrochloride (1.5 eq)

-

TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) (1.2 eq)[1][2]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

DMF (Dimethylformamide), anhydrous

Protocol:

-

Activation: Dissolve 3-aminopicolinic acid (5.0 g, 36.2 mmol) in anhydrous DMF (50 mL) under an inert atmosphere (

). -

Base Addition: Add DIPEA (18.9 mL, 108.6 mmol) dropwise at 0°C. Stir for 10 minutes.

-

Coupling: Add TBTU (13.9 g, 43.4 mmol) in one portion. Stir at 0°C for 30 minutes to form the active ester.

-

Amine Addition: Add methylamine hydrochloride (3.66 g, 54.3 mmol).

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. Monitor by LC-MS (Target Mass: 152.1 [M+H]+).[1][2]

-

Workup: Pour the reaction mixture into ice-water (200 mL). Extract with Ethyl Acetate (3 x 100 mL).

-

Purification: Wash combined organics with saturated

and brine. Dry over

Functionalization: Synthesis of FAK Inhibitor Derivative

Objective: Coupling the scaffold with an aryl halide via Buchwald-Hartwig amination.[1][2][3]

Reagents:

- (Tris(dibenzylideneacetone)dipalladium(0)) (5 mol%)

-

Xantphos (10 mol%)

- (2.0 eq)[4]

-

1,4-Dioxane (degassed)[2]

Protocol:

-

Setup: In a glovebox or under Argon, combine the aryl iodide (1.0 mmol), the picolinamide scaffold (1.2 mmol),

, Xantphos, and -

Solvent: Add degassed 1,4-dioxane (10 mL).

-

Reaction: Heat at 90°C for 16 hours.

-

Filtration: Cool to RT, dilute with DCM, and filter through a Celite pad.

-

Isolation: Concentrate the filtrate and purify via silica gel chromatography (Hexanes:EtOAc gradient) to obtain the coupled kinase inhibitor precursor.

Visualizations & Pathways

Synthesis Workflow (DOT Diagram)

The following diagram illustrates the convergent synthesis of the scaffold and its application in drug discovery.

Figure 1: Synthetic pathway transforming the precursor acid into the bioactive kinase inhibitor.[1][2]

Mechanism of Action: Hinge Binding (DOT Diagram)

This diagram depicts the structural logic of how the scaffold binds to the kinase hinge region.[3]

Figure 2: Molecular interaction map showing the critical hydrogen bonding network at the kinase hinge.[1][2]

References

-

Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives. MDPI. Available at: [Link]

-

Inhibitors of Focal Adhesion Kinase (FAK). Google Patents (US8501763B2).[3] Available at:

-

Amino Pyrimidine Anticancer Compounds. Google Patents (WO2010141406A2).[3] Available at:

-

PubChem Compound Summary: this compound. National Center for Biotechnology Information.[1][2] Available at: [Link]

- Design and Synthesis of Novel PIM Kinase Inhibitors.European Journal of Medicinal Chemistry. (Contextual Reference for N-pyridinyl amide scaffolds).

3-Amino-N-methylpicolinamide molecular weight and formula

[1]

Executive Summary

This compound (CAS 99368-19-1 ) is a pyridine-based scaffold utilized primarily as an intermediate in the synthesis of bioactive small molecules, particularly kinase inhibitors. Distinguished by its 2,3-substitution pattern, it serves as a critical "hinge-binding" motif in medicinal chemistry, capable of forming bidentate hydrogen bonds with kinase active sites. This guide provides a definitive reference for its molecular data, validated synthetic protocols, and quality control standards.

Chemical Identity & Physicochemical Specifications[2][3][4][5][6][7][8][9]

The following data is validated for the specific isomer 3-amino-N-methylpyridine-2-carboxamide . Researchers must distinguish this from the 4-amino (Sorafenib intermediate) and 5-methyl isomers.

Core Molecular Data

| Parameter | Specification |

| Chemical Name | This compound |

| Synonyms | 3-Amino-N-methylpyridine-2-carboxamide; 2-Carbamoyl-3-aminopyridine (N-methyl derivative) |

| CAS Registry Number | 99368-19-1 |

| Molecular Formula | C₇H₉N₃O |

| Molecular Weight | 151.17 g/mol |

| Exact Mass | 151.0746 |

| SMILES | CNC(=O)C1=C(N)C=CC=N1 |

| InChI Key | REXAHTHRDYOUDP-UHFFFAOYSA-N (Note: Verify specific isomer connectivity) |

Physical Properties

| Property | Value / Observation |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in water |

| pKa (Calculated) | ~3.5 (Pyridine N), ~14 (Amide) |

| Melting Point | 140–145 °C (Typical range for this class) |

Synthetic Routes & Methodology

The most robust synthesis involves the direct amidation of 3-aminopicolinic acid. Due to the potential for self-coupling or polymerization, the amine protection strategy or specific coupling agents (uronium salts) are recommended.[1][2]

Protocol A: Direct Amidation (TBTU Coupling)

Reference: Adapted from WO2010141406A2 (Compound 231A synthesis).[1][2]

Reagents:

Step-by-Step Procedure:

-

Preparation: Charge a reaction vessel with 3-aminopicolinic acid (e.g., 10 mmol) and anhydrous DMF (20 mL).

-

Activation: Cool the solution to 0°C. Add DIPEA (30 mmol) followed by TBTU (12 mmol). Stir for 15 minutes to activate the carboxylic acid.

-

Addition: Add methylamine hydrochloride (15 mmol) in one portion.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–5 hours. Monitor by LC-MS (Target mass: 152.1 M+H).[1][2]

-

Work-up: Dilute the reaction mixture with EtOAc (100 mL) and wash with saturated NaHCO₃ (2x) and Brine (1x).

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (DCM:MeOH gradient 95:5).

Visualization: Synthetic Pathway

Figure 1: One-pot amidation workflow using TBTU activation.

Analytical Characterization & QC

To ensure scientific integrity, the synthesized compound must be validated against the following spectral standards.

Mass Spectrometry (ESI-MS)[6][11]

-

Mode: Positive Ion Mode (ESI+)

-

Fragment Ions: Loss of methylamine (-31 Da) may be observed at high collision energies.[1][2]

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

Visualization: QC Decision Tree

Figure 2: Standard Quality Control workflow for intermediate validation.

Pharmaceutical Applications

Kinase Inhibitor Scaffold

The 3-amino-picolinamide motif is a privileged structure in drug design. Unlike its 4-amino isomer (used in Sorafenib/Regorafenib), the 3-amino derivative provides a unique geometry for hydrogen bonding.

-

Mechanism: The pyridine nitrogen (acceptor) and the 3-amino group (donor) can form a bidentate chelation with the hinge region of kinases.[1][2]

-

Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (151 Da), it is an ideal "fragment" for screening against novel targets, allowing for growth vectors at the 4, 5, or 6 positions.[1][2]

Related Compounds (Differentiation)

-

Sorafenib Intermediate: 4-(4-aminophenoxy)-N-methylpicolinamide (Substituent at C4).[2]

-

Regorafenib Intermediate: 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide.

-

Differentiation: Ensure CAS 99368-19-1 is used for the 3-amino core specifically.

Safety & Handling (SDS Highlights)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Aminopyridines can be absorbed through the skin; nitrile gloves are mandatory.

References

Technical Guide: Solubility Profile of 3-Amino-N-Methylpicolinamide in DMSO

The following technical guide details the solubility profile, physicochemical characteristics, and handling protocols for 3-amino-N-methylpicolinamide in Dimethyl Sulfoxide (DMSO).

Part 1: Executive Summary

This compound (Systematic Name: 3-amino-N-methylpyridine-2-carboxamide) is a critical heterocyclic building block often utilized in the synthesis of kinase inhibitors and other bioactive small molecules.

While specific thermodynamic solubility data for this intermediate is rarely detailed in commercial datasheets, structural analysis and synthetic precedents confirm it exhibits high solubility in DMSO , typically exceeding 100 mg/mL (approx. 660 mM).[1] This high solubility is attributed to the polar aprotic nature of DMSO effectively disrupting the intermolecular hydrogen bonding of the primary amine and secondary amide motifs.[1]

However, the compound’s utility in biological assays is limited not by its stock solubility, but by its aqueous solubility cliff upon dilution.[1] This guide provides the evidentiary basis for these claims and the protocols to manage them.

Part 2: Physicochemical Characterization & Solubility Profile[2][3]

Chemical Identity & Properties

Understanding the structural drivers of solubility is the first step in experimental design.[1]

| Property | Data | Relevance to Solubility |

| Structure | Pyridine core, C2-amide, C3-amine | Polar heteroaromatic; capable of H-bond donation and acceptance. |

| Formula | C₇H₉N₃O | Low Molecular Weight (MW) favors high solubility.[1] |

| MW | ~151.17 g/mol | Small size allows efficient packing in solvent shells.[1] |

| LogP (Calc) | ~0.2 to 0.6 | Low lipophilicity indicates good potential for aqueous solubility, but high crystal lattice energy can reduce it.[1] |

| pKa (Calc) | ~3.5 (Pyridine N), ~14 (Amide) | Weakly basic; solubility may be pH-dependent in aqueous buffers.[1] |

Solubility Profile in DMSO

Based on synthetic protocols (where the compound is routinely dissolved in DMF at >150 mg/mL for coupling reactions) and structural analogs (Picolinamide solubility ≥83 mg/mL), the following profile is established for DMSO:

| Parameter | Value / Characteristic | Notes |

| Saturation Limit (25°C) | > 100 mg/mL (> 660 mM) | Predicted based on DMF synthesis data.[1] |

| Standard Stock Conc. | 10 mM - 100 mM | Easily achievable without sonication or heating. |

| Dissolution Rate | Rapid (< 2 min) | Vortexing is usually sufficient.[1] |

| Stability in DMSO | High (Weeks at -20°C) | Primary amines can oxidize over months; store under N₂/Ar if possible.[1] |

| Hygroscopicity Risk | Moderate | DMSO is hygroscopic; water uptake >5% will cause precipitation.[1] |

Critical Insight: Unlike lipophilic drugs that require heating to dissolve, this compound dissolves readily.[1] Do not heat above 40°C to accelerate dissolution, as thermal stress can degrade the primary amine.[1]

Part 3: Experimental Protocols

Protocol A: Preparation of a 100 mM Master Stock

Objective: Create a precise, stable stock solution for downstream assays.

-

Weighing: Accurately weigh 15.12 mg of this compound into a tared, amber glass vial (to protect from light).

-

Solvent Calculation:

-

Addition: Add 1.0 mL of anhydrous DMSO (≥99.9%, stored over molecular sieves).

-

Mixing: Vortex at medium speed for 30–60 seconds. Visual inspection should show a clear, colorless to pale yellow solution.[1]

-

Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: Thermodynamic Solubility Determination (Shake-Flask)

Objective: Empirically determine the saturation limit if higher concentrations are required.

-

Saturation: Add excess solid compound (~50 mg) to a vial containing 0.2 mL DMSO.

-

Equilibration: Shake at 25°C for 24 hours (orbital shaker, 300 rpm).

-

Separation: Centrifuge at 10,000 × g for 10 minutes to pellet undissolved solid.

-

Quantification: Dilute the supernatant 1:1000 in methanol and analyze via HPLC-UV (254 nm) against a standard curve.

Part 4: Visualization of Workflows

Solubility Determination Workflow

This diagram outlines the decision logic for characterizing the compound's solubility.

Caption: Logical workflow for preparing and validating the DMSO stock solution.

The "Solubility Cliff" in Biological Assays

This diagram illustrates the risk of precipitation when diluting the DMSO stock into aqueous media (e.g., PBS or cell culture media).[1]

Caption: Serial dilution pathway highlighting the critical risk point where DMSO concentration drops below solubilizing capacity.

Part 5: Best Practices & Troubleshooting

The "DMSO Paradox"

While this compound is highly soluble in DMSO, it is moderately lipophilic. When a high-concentration DMSO stock (e.g., 100 mM) is "spiked" directly into an aqueous buffer, the rapid change in solvent polarity can cause kinetic precipitation .[1] The compound crashes out of solution before it can disperse, leading to false negatives in biological assays.[1]

Mitigation Strategy:

-

Intermediate Dilution: Perform serial dilutions in DMSO first to reach 1000x the final assay concentration.

-

Rapid Mixing: When adding the final DMSO aliquot to buffer, vortex immediately to prevent local high-concentration hotspots.

Handling & Storage[4]

-

Hygroscopicity: DMSO absorbs water from the air.[1] A water content of >10% can reduce the solubility of this compound by 50%.[1] Always cap vials tightly and use parafilm.[1]

-

Freeze-Thaw: Repeated freezing and thawing promotes crystal growth that is thermodynamically stable and harder to re-dissolve. Use single-use aliquots.

References

-

RayBiotech. Picolinamide Product Datasheet. (Source for structural analog solubility ≥83.3 mg/mL).[1][2] [Link]

-

National Institutes of Health (NIH). Development of Dimethyl Sulfoxide Solubility Models Using 163,000 Molecules.[1] (Validation of machine learning models for DMSO solubility of amides). [Link]

-

Google Patents. WO2010141406A2 - Amino pyrimidine anticancer compounds.[1] (Synthesis protocol citing dissolution of 3-amino-N-methylpyridine-2-carboxamide in DMF).

Sources

Structural Dynamics and Synthetic Applications: A Comparative Guide to 3-Aminopicolinic Acid and 3-Amino-N-methylpicolinamide

Executive Summary

In the landscape of medicinal chemistry and advanced materials, pyridine-based building blocks are foundational to the development of highly specific therapeutics and analytical reagents. This technical whitepaper provides an in-depth comparative analysis of 3-aminopicolinic acid (3-APA) and its functionalized derivative, 3-Amino-N-methylpicolinamide (3-AMPA) . By examining the physicochemical shift from a zwitterionic acid to a neutral amide, this guide explores the causality behind structural modifications in drug design—specifically targeting kinase inhibitors—and outlines field-proven synthetic workflows for researchers.

Physicochemical Profiling: The Acid-to-Amide Shift

The structural transition from 3-aminopicolinic acid to this compound involves the conversion of a carboxylic acid (-COOH) at the C2 position of the pyridine ring to an N-methylamide (-CONHCH3). This seemingly minor modification fundamentally alters the molecule's physicochemical behavior, dictating its utility in biological systems.

3-Aminopicolinic acid (CAS 1462-86-8) possesses both a hydrogen bond donor (amine) and a highly polar, ionizable carboxylic acid[1]. At physiological pH (7.4), 3-APA exists predominantly as a carboxylate anion, which limits passive lipid bilayer permeability but makes it an excellent bidentate ligand for metal chelation or a co-crystallizing matrix in mass spectrometry[2].

Conversely, this compound (CAS 99368-19-1) neutralizes this charge[3]. The N-methylamide acts as an exact topological mimic of peptide bonds, providing a highly specific hydrogen bond donor/acceptor pair without the pharmacokinetic liabilities of a free acid. This increases the compound's lipophilicity and cellular permeability, making it an ideal pharmacophore for intracellular targets.

Comparative Data Summary

| Property | 3-Aminopicolinic Acid (3-APA) | This compound (3-AMPA) |

| CAS Number | 1462-86-8[1] | 99368-19-1[3] |

| Molecular Formula | C6H6N2O2[1] | C7H9N3O[3] |

| Molecular Weight | 138.12 g/mol [1] | 151.17 g/mol [3] |

| Key Functional Groups | -COOH, -NH2, Pyridine | -CONHCH3, -NH2, Pyridine |

| Physiological State (pH 7.4) | Charged (Carboxylate anion) | Neutral (Amide) |

| Primary Application | MALDI matrix, Agrochemical precursor | Kinase Inhibitor Building Block (e.g., FAK) |

Mechanistic Insights: Rational Design in Kinase Inhibition

In oncology and drug development, the causality behind converting 3-APA to 3-AMPA is deeply rooted in target engagement. Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that integrates signals from integrins to promote cell migration, proliferation, and survival—pathways often hijacked in metastatic cancers[4].

To inhibit FAK, small molecules must competitively bind to the ATP-binding pocket (the "hinge region") of the kinase[4]. A free carboxylic acid (like 3-APA) is generally excluded from this hydrophobic pocket due to its negative charge and high desolvation penalty. By utilizing this compound, medicinal chemists leverage the pyridine nitrogen and the amide proton to form critical, bidentate hydrogen bonds with the peptide backbone of the kinase hinge region. The methyl group further projects into a lipophilic sub-pocket, anchoring the inhibitor and drastically increasing binding affinity and selectivity[4].

Diagram illustrating the FAK signaling pathway and targeted intervention by 3-AMPA derivatives.

Experimental Protocols: Self-Validating Synthetic Workflows

To utilize this compound in drug discovery, researchers must synthesize it with high purity. The following protocols detail two field-proven methodologies, emphasizing the causality of reagent selection and built-in validation steps to ensure a self-correcting workflow.

Protocol A: Direct Amidation of 3-Aminopicolinic Acid

This method utilizes standard peptide coupling chemistry to convert the acid directly to the N-methylamide[4].

-

Activation: Dissolve 3-aminopicolinic acid (1.0 eq) in anhydrous DMF. Add EDC hydrochloride (1.5 eq) and HOBt (1.2 eq).

-

Causality: EDC activates the carboxylic acid. HOBt is added to form a stable, active ester intermediate, preventing side reactions and improving the overall yield of the amidation.

-

-

Amine Addition: Add methylamine hydrochloride (1.2 eq) followed by N,N-Diisopropylethylamine (DIEA) (5.0 eq).

-

Causality: DIEA acts as a non-nucleophilic base to neutralize the hydrochloride salt, liberating the free methylamine to attack the HOBt-ester.

-

-

Reaction: Stir the mixture at room temperature under an inert atmosphere (nitrogen) for 12-18 hours.

-

Self-Validation (In-Process Control): Sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. The protocol is validated to proceed to workup only when the 3-APA peak (m/z 139 [M+H]+) is completely consumed and the 3-AMPA peak (m/z 152 [M+H]+) is dominant.

-

Workup & Purification: Concentrate the crude mixture under reduced pressure. Dissolve in Ethyl Acetate (EtOAc) and wash with saturated NaHCO3 to remove unreacted acid and water-soluble byproducts. Purify via silica gel chromatography.

Protocol B: Reduction of N-methyl-3-nitropicolinamide

An alternative route involves synthesizing the nitro-analog first, followed by catalytic hydrogenation[4].

-

Preparation: Dissolve N-methyl-3-nitropicolinamide in methanol.

-

Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (15 wt %) under an argon atmosphere.

-

Causality: Argon purging is critical. It displaces oxygen, preventing the highly reactive Pd/C catalyst from igniting the methanol solvent upon the introduction of hydrogen gas.

-

-

Reduction: Introduce a hydrogen gas atmosphere (via balloon) and stir at room temperature. The nitro group (-NO2) is cleanly reduced to an amine (-NH2).

-

Filtration: Filter the mixture through a pad of Celite to safely remove the Pd/C catalyst, then concentrate the filtrate to yield the final product.

Step-by-step synthetic workflow for the direct amidation of 3-aminopicolinic acid to 3-AMPA.

Alternative Applications: 3-APA in Analytical Chemistry

While 3-AMPA shines in medicinal chemistry, the parent compound, 3-aminopicolinic acid, holds significant value in analytical biochemistry. 3-APA is widely recognized as a highly effective ultraviolet-absorbing matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) time-of-flight mass spectrometry[5].

-

Causality of Application: When analyzing large biopolymers like single-stranded and double-stranded DNA, traditional ionization methods cause severe fragmentation. 3-APA co-crystallizes with the nucleic acids and absorbs the destructive energy of the UV laser. It then transfers protons to the analyte, enabling "soft ionization" that preserves the structural integrity of DNA segments up to 246 base pairs for accurate mass detection[5].

Conclusion

The divergence between 3-aminopicolinic acid and this compound perfectly illustrates the precision required in chemical design. While 3-APA provides a robust, zwitterionic foundation suitable for analytical matrices and agrochemical precursors, the targeted amidation to 3-AMPA unlocks its potential as a highly permeable, hinge-binding pharmacophore essential for modern kinase inhibitor development.

References

-

[1] PubChem. "3-Aminopicolinic acid | C6H6N2O2 | CID 73836" National Institutes of Health (NIH). Available at:[Link]

-

[5] Allman, S., et al. "3-Aminopicolinic acid as a matrix for laser desorption mass spectrometry of biopolymers". ResearchGate. Available at:[Link]

-

[4] Google Patents. "US8501763B2 - Inhibitors of focal adhesion kinase". United States Patent and Trademark Office. Available at:

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 3-Amino-N-methylpicolinamide

Abstract & Strategic Overview

3-Amino-N-methylpicolinamide (CAS: 1462-86-8 derivative) is a critical scaffold in medicinal chemistry, serving as a key intermediate for PI3K, substituted pyridine, and kinase inhibitor synthesis.

Synthesizing this molecule from 3-aminopicolinic acid presents a specific chemoselective challenge: the starting material is amphoteric, possessing both a nucleophilic aniline-like amine at the C3 position and an electrophilic carboxylic acid at C2. The core objective is to activate the C2-carboxylic acid for coupling with methylamine without allowing the C3-amino group to interfere (self-coupling or polymerization).

This guide presents two validated protocols:

-

Method A (The Industrial Standard): A robust, two-step sequence via a methyl ester intermediate. This is preferred for scalability (>10g), cost-efficiency, and high purity.

-

Method B (The MedChem Fast-Track): A direct, one-pot coupling using HATU. This is ideal for high-throughput library generation (<1g) where speed outweighs reagent cost.

Strategic Analysis of Synthetic Routes

The Chemoselectivity Challenge

The 3-amino group is electron-donating, but its position ortho to the pyridine nitrogen and the electron-withdrawing carbonyl group reduces its nucleophilicity compared to aliphatic amines. However, under aggressive activation (e.g., thionyl chloride at high heat), self-condensation can occur.

| Feature | Method A: Ester-Aminolysis | Method B: Direct Coupling (HATU) |

| Mechanism | Acid | In-situ activation (OAt ester) |

| Scalability | High (Kilogram scale feasible) | Low to Medium (Reagent cost limits scale) |

| Purity Profile | Excellent (Crystallizable intermediates) | Good (Requires column chromatography) |

| Cost | Low (MeOH, H2SO4, MeNH2) | High (HATU, DIPEA) |

| Recommendation | Primary Choice for Process Chem | Primary Choice for Discovery |

Visualizing the Reaction Pathways

Caption: Comparative workflow of the two-step esterification route vs. direct amide coupling.

Protocol A: Two-Step Synthesis via Methyl Ester (Scalable)

This method utilizes the high reactivity of picolinate esters toward aminolysis. The pyridine nitrogen renders the carbonyl carbon more electrophilic, allowing the reaction with methylamine to proceed under mild conditions without catalyst.

Step 1: Synthesis of Methyl 3-aminopicolinate

Reaction: Fischer Esterification Reagents: 3-Aminopicolinic acid, Methanol (anhydrous), Sulfuric acid (conc).

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Suspend 3-aminopicolinic acid (1.0 eq) in Methanol (10-15 volumes) .

-

Activation: Carefully add conc.

(2.0 eq) dropwise at room temperature. Caution: Exothermic.-

Note: The suspension will likely clarify as the amine salt forms and dissolves.

-

-

Reflux: Heat the mixture to reflux (

) for 12–16 hours. Monitor by TLC (EtOAc/Hexane) or LCMS. -

Workup:

-

Concentrate in vacuo to remove most methanol.

-

Dilute residue with ice-water.

-

Neutralize carefully with saturated

or -

Extract with Ethyl Acetate (

). Wash combined organics with brine, dry over -

Yield Expectation: 85–95%.

-

Appearance: Off-white to yellow solid.

Step 2: Aminolysis to this compound

Reaction: Nucleophilic Acyl Substitution Reagents: Methyl 3-aminopicolinate, Methylamine (40% aqueous solution).

-

Setup: Use a sealed pressure tube or a standard flask (if heating is mild).

-

Addition: Dissolve Methyl 3-aminopicolinate (1.0 eq) in a minimal amount of Methanol (2-3 volumes) (optional, can run neat in amine solution if solubility permits).

-

Reaction: Add Methylamine (40% aq., 5.0–10.0 eq) .

-

Why Excess? Drives the equilibrium to completion and prevents the reverse reaction.

-

-

Conditions: Stir at Room Temperature for 4–6 hours. If reaction is slow (monitored by LCMS), heat to 50^{\circ}C in a sealed vessel.

-

Observation: The solution often turns from yellow to orange/brown, but the product should remain relatively pure.

-

-

Workup:

-

Concentrate the mixture in vacuo to remove excess methylamine and methanol.

-

Purification: The residue is often pure enough. If necessary, recrystallize from Ethanol/Ether or purify via silica column (DCM:MeOH 95:5).

-

Yield Expectation: 75–90%.

-

Protocol B: Direct Coupling (High-Throughput)

Ideal for milligram-scale synthesis where isolating the ester intermediate is inefficient.

Reagents: 3-Aminopicolinic acid, Methylamine HCl, HATU, DIPEA, DMF.

-

Activation: Dissolve 3-aminopicolinic acid (1.0 eq) in anhydrous DMF (10 volumes) .

-

Base Addition: Add DIPEA (3.0 eq) . Stir for 5 minutes.

-

Coupling Agent: Add HATU (1.1 eq) . Stir at RT for 15–30 minutes to form the activated OAt-ester.

-

Visual Check: Solution often darkens.

-

-

Amine Addition: Add Methylamine Hydrochloride (1.2–1.5 eq) .

-

Note: Using the HCl salt is easier to handle than aqueous solutions in anhydrous DMF conditions.

-

-

Reaction: Stir at Room Temperature for 2–4 hours.

-

Workup:

-

Dilute with EtOAc (excess).

-

Wash with saturated

( -

Critical Step: Extensive water washes are needed to remove DMF and tetramethylurea byproducts.

-

Dry over

and concentrate.

-

-

Purification: Flash chromatography is usually required to remove HATU residues.

Quality Control & Validation

| Parameter | Specification | Method |

| Appearance | White to pale yellow solid | Visual |

| Purity | >95% | HPLC (254 nm) |

| Identity | Mass [M+H]+ = 152.1 | LCMS (ESI+) |

| 1H NMR | Confirm Methyl doublet (~2.8 ppm) | DMSO-d6 or CDCl3 |

Troubleshooting Guide

-

Issue: Low Yield in Step 2 (Method A).

-

Cause: Incomplete conversion due to ester stability.

-

Fix: Increase temperature to 60°C or use a sealed tube with higher equivalents of methylamine.

-

-

Issue: Dimer formation (Method B).

-

Cause: 3-amino group reacting with activated acid of another molecule.[4]

-

Fix: Ensure HATU is added before the methylamine? No, actually ensure methylamine is present during activation or add acid slowly? Correction: In Method B, pre-activation is standard, but if dimerization occurs, mix Acid + Amine first, then add HATU to ensure the more nucleophilic methylamine reacts with the forming active species immediately.

-

References

-

Vertex Pharmaceuticals. Synthesis of picolinamide derivatives. WO Patent 2000042012. Link

-

MDPI. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives. Molecules 2021. Link

-

Organic Syntheses. 3-Aminopyridine and derivatives. Org.[1][5][6] Synth. 1921-2026.[7] Link

-

National Institutes of Health (PMC). Synthesis and structural characterisation of amides from picolinic acid. PMC4425337. Link

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. growingscience.com [growingscience.com]

- 6. irl.umsl.edu [irl.umsl.edu]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Note: Chemoselective Amide Coupling of 3-Aminopicolinic Acid with Methylamine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals. Application: Synthesis of functionalized pyridine building blocks for kinase inhibitors (e.g., FAK inhibitors) and targeted therapeutics.

Introduction & Strategic Overview

The synthesis of 3-amino-

When handling bifunctional molecules that contain both a free primary amine and a carboxylic acid, the primary synthetic concern is chemoselectivity—specifically, the risk of unwanted self-condensation or polymerization. However, this protocol leverages the inherent electronic properties of the pyridine scaffold to achieve high yields without the need for amine protecting groups.

The 3-amino group is significantly deactivated due to the electron-withdrawing nature of the adjacent

Experimental Design Causality

-

Coupling System (EDC·HCl / HOBt): We select 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) over uronium-based reagents (like HATU) for standard scale-ups. EDC/HOBt generates water-soluble urea byproducts, which streamlines the aqueous workup and creates a self-purifying extraction system.

-

Amine Source: Methylamine hydrochloride (

) is strictly preferred over aqueous methylamine solutions. Introducing water into the reaction would rapidly hydrolyze the highly reactive OBt-active ester back to the starting carboxylic acid, drastically reducing the yield[1]. -

Base (DIPEA):

-Diisopropylethylamine is employed in a 5-fold excess. This sterically hindered, non-nucleophilic base serves a triple purpose: deprotonating the carboxylic acid for activation, neutralizing the HCl salt of EDC, and liberating the free methylamine gas in situ from its hydrochloride salt without competing as a nucleophile[1].

Reaction Pathway & Chemoselectivity

Mechanistic workflow of 3-aminopicolinic acid activation and chemoselective amide coupling.

Quantitative Data: Reaction Stoichiometry

The following table summarizes the optimized stoichiometry for a standard 2.0 mmol scale reaction.

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |

| 3-Aminopicolinic acid | 138.12 | 1.0 eq | 276 mg | Starting Material |

| Methylamine HCl | 67.52 | 2.0 eq | 270 mg | Nucleophile Source |

| EDC·HCl | 191.70 | 1.5 eq | 575 mg | Coupling Agent |

| HOBt | 135.13 | 1.2 eq | 324 mg | Active Ester Additive |

| DIPEA | 129.24 | 5.0 eq | 1.74 mL | Non-nucleophilic Base |

| Anhydrous DMF | N/A | N/A | 10.0 mL | Solvent |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; specific visual and chemical checkpoints are embedded to ensure reaction fidelity.

Phase 1: Setup and Activation

-

Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Nitrogen or Argon) to maintain anhydrous conditions.

-

Dissolution: Add 3-aminopicolinic acid (276 mg, 2.0 mmol) and anhydrous DMF (10 mL) to the flask. Stir until the starting material is completely dissolved.

-

Cooling & Base Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add DIPEA (1.74 mL, 10.0 mmol) dropwise. Validation Check: The solution should remain clear; the excess base prepares the system for the acidic hydrochloride salts.

-

Active Ester Formation: Add HOBt (324 mg, 2.4 mmol) followed by EDC·HCl (575 mg, 3.0 mmol). Stir at 0 °C for 15–20 minutes. Validation Check: Monitor via TLC (10% MeOH in DCM). The OBt-active ester will appear as a transient, less polar spot compared to the baseline starting material.

Phase 2: Aminolysis

-

Amine Addition: Add methylamine hydrochloride (270 mg, 4.0 mmol) in one single portion.

-

Reaction Maturation: Seal the flask, remove the ice bath, and allow the reaction to warm naturally to room temperature (20–25 °C). Stir for 12–18 hours.

-

End-Point Monitoring: Confirm reaction completion via LC-MS or TLC. The target product will elute as a highly UV-active spot that is more polar than the active ester but less polar than the starting acid.

Phase 3: Workup and Purification

-

Extraction: Dilute the crude DMF mixture with Ethyl Acetate (50 mL).

-

Self-Purifying Washes:

-

Wash the organic layer with saturated aqueous

(2 × 25 mL). Causality: This step is critical; the mildly basic aqueous layer deprotonates the HOBt byproduct and any trace unreacted carboxylic acid, partitioning them out of the organic phase. -

Wash with saturated brine (25 mL) to remove residual DMF.

-

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. -

Chromatography: Purify the crude residue via silica gel flash chromatography using a gradient of 20% to 80% Ethyl Acetate in Hexanes to afford pure 3-amino-

-methylpicolinamide as a solid[2].

Analytical Characterization

To verify the integrity of the synthesized product, compare against the following expected analytical benchmarks:

-

Mass Spectrometry (ESI-LC/MS): Expected

-

H NMR (400 MHz, DMSO-

-

8.35 (br q,

-

7.80 (dd,

-

7.15 (dd,

-

7.05 (dd,

-

6.80 (br s, 2H,

-

2.75 (d,

-

8.35 (br q,

References

- Title: WO2010141406A2 - Amino pyrimidine anticancer compounds Source: Google Patents / Vertex Pharmaceuticals URL

- Title: US8501763B2 - Inhibitors of focal adhesion kinase Source: Google Patents / Novartis AG URL

Sources

Application Note: Regioselective N-Methylation Strategies for 3-Aminopicolinamide

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

The Regioselectivity Challenge in Heteroaromatics

3-Aminopicolinamide (3-amino-pyridine-2-carboxamide) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and targeted therapeutics. However, functionalizing this scaffold presents a profound regioselectivity challenge due to the presence of three distinct nitrogen atoms, each possessing unique steric and electronic environments.

Direct application of standard alkylating agents (e.g., Methyl Iodide, Dimethyl Sulfate) typically results in complex mixtures of over-alkylated products and intractable quaternary ammonium salts. To achieve precise mono-methylation, the reagent selection must be dictated by the inherent nucleophilicity of the target nitrogen.

Fig 1: Regioselectivity map highlighting the competing nucleophilic nitrogen sites.

Mechanistic Rationale

-

Pyridine N1: The lone pair is orthogonal to the

-system, making it a hard, highly reactive nucleophile. It rapidly undergoes the Menschutkin reaction with electrophiles like MeI to form pyridinium salts . -

3-Amino Group: An exocyclic aromatic amine. Its nucleophilicity is attenuated by resonance with the pyridine ring and hydrogen bonding with the adjacent carboxamide, but it remains susceptible to condensation with aldehydes.

-

2-Carboxamide Group: The nitrogen lone pair is heavily delocalized into the adjacent carbonyl group. Alkylation here is thermodynamically unfavorable unless the nitrogen is first deprotonated by a strong base to form an amidate anion.

Reagent Selection & Quantitative Comparison

To navigate these competing sites, we must abandon brute-force alkylation in favor of chemically logical pathways. Table 1 summarizes the empirical data for various reagent systems applied to this scaffold.

Table 1: Reagent Matrix for N-Methylation of 3-Aminopicolinamide

| Reagent System | Target Site | Selectivity | Over-Alkylation Risk | Practicality / Scalability |

| MeI / K₂CO₃ | Pyridine N1 | Poor | High (Quaternization) | Low (Yields complex mixtures) |

| HCHO / NaBH(OAc)₃ | 3-Amino N | Excellent | Low (Mono-selective) | High (One-pot, mild conditions) |

| HCHO / Formic Acid | 3-Amino N | Moderate | High (Dimethylation) | Moderate (Requires heating) |

| Boc₂O → NaH/MeI → TFA | 2-Amide N | Excellent | Low (Orthogonal) | Moderate (Three-step sequence) |

Protocol A: Selective Mono-Methylation of the 3-Amino Group

To selectively methylate the 3-amino group without touching the amide or quaternizing the pyridine ring, Reductive Amination is the gold standard. By utilizing Paraformaldehyde and Sodium Triacetoxyborohydride (NaBH(OAc)₃), we exploit the fact that only the primary amine can reversibly form an iminium ion under mildly acidic conditions .

Fig 2: Mechanism of selective reductive amination at the 3-amino position.

Causality & Experimental Design

-

Why Paraformaldehyde? Aqueous formalin introduces excess water, which drives the iminium equilibrium backward. Solid paraformaldehyde ensures a highly concentrated, anhydrous delivery of formaldehyde.

-

Why NaBH(OAc)₃ over NaBH₄? The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. It is stable in the presence of acetic acid and will selectively reduce the iminium ion without reducing the unreacted formaldehyde to methanol, preventing reagent depletion .

Step-by-Step Methodology (Self-Validating System)

-

Reaction Setup: To a dried round-bottom flask under N₂, add 3-aminopicolinamide (1.0 eq, 10 mmol) and suspend in anhydrous 1,2-Dichloroethane (DCE, 0.2 M).

-

Imine Formation: Add Paraformaldehyde (1.2 eq, 12 mmol) and glacial Acetic Acid (0.1 eq, 1 mmol). Stir at room temperature for 2 hours.

-

Validation Check: The suspension will gradually clarify as the iminium intermediate forms.

-

-

Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 eq, 15 mmol) portion-wise over 15 minutes to control the mild exotherm. Allow the reaction to warm to room temperature and stir for 12 hours.

-

In-Process Control (IPC): Sample 10 µL into MeOH for LCMS.

-

Target: Disappearance of starting material (

138.1 [M+H]⁺). Appearance of product (

-

-

Workup: Quench by slowly adding saturated aqueous NaHCO₃ (gas evolution will occur as unreacted borohydride and acetic acid are neutralized). Extract with Dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

Protocol B: Orthogonal Methylation of the 2-Carboxamide Group